Bienvenue dans la boutique en ligne BenchChem!

OTS964 hydrochloride

Ovarian Cancer Kinase Inhibition Drug Potency

This high-potency TOPK/CDK11 inhibitor (IC50 = 28 nM/40 nM) is the optimized dimethylated derivative of OTS514, offering superior oral bioavailability and in vivo tolerability[reference:0]. Essential for chronic oral dosing studies in oncology models and nanomedicine research, as liposomal formulations achieve complete tumor regression without hematopoietic toxicity[reference:1]. Not for human use. Competitive pricing and bulk discounts available.

Molecular Formula C23H25ClN2O2S
Molecular Weight 429.0 g/mol
CAS No. 1338545-07-5
Cat. No. B560098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOTS964 hydrochloride
CAS1338545-07-5
Synonyms(R)-9-[4-[1-(Dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one Hydrochloride;  OTS964 hydrochloride;  OTS-964 hydrochloride;  OTS964 HCl
Molecular FormulaC23H25ClN2O2S
Molecular Weight429.0 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl
InChIInChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1
InChIKeyYHPWOYBWUWSJDW-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

OTS964 Hydrochloride (CAS 1338545-07-5): A Potent and Selective TOPK/CDK11 Inhibitor for Oncology Research


9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one hydrochloride, commonly known as OTS964 hydrochloride, is a small molecule belonging to the thieno[2,3-c]quinolin-4-one class . It is a dimethylated derivative of OTS514 and functions as a potent, orally active, and selective inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK) . Its primary mechanism of action is to inhibit cytokinesis, leading to apoptosis in cancer cells . The compound also exhibits potent inhibition of the cyclin-dependent kinase CDK11 .

Why OTS964 Hydrochloride (CAS 1338545-07-5) Cannot Be Substituted with Generic Thienoquinolinone Analogs


Substituting OTS964 hydrochloride with a generic thieno[2,3-c]quinolin-4-one analog is not feasible due to significant and quantifiable differences in potency, selectivity, and in vivo efficacy profiles. While the core thienoquinolinone scaffold is shared, specific structural modifications, such as the (R)-configured 1-(dimethylamino)propan-2-yl side chain, critically impact target engagement. OTS964 is a highly optimized dimethylated derivative of OTS514, a modification that dramatically alters its pharmacokinetic properties, enabling high oral bioavailability and improved in vivo tolerability compared to its parent compound [1]. Furthermore, extensive kinome profiling reveals a refined selectivity profile, with OTS964 showing distinct off-target activities (e.g., potent CDK11 inhibition) that contribute to its mechanism of action but are not a universal feature of the chemical class [2]. This section provides the quantitative evidence substantiating the unique and non-interchangeable nature of OTS964 hydrochloride.

Quantitative Differentiation Evidence for OTS964 Hydrochloride (CAS 1338545-07-5) Against Key Comparators


Comparative In Vitro Potency: OTS964 vs. OTS514 in Ovarian Cancer Cell Lines

In a panel of ovarian cancer cell lines, OTS964 demonstrated a higher IC50 (lower potency) compared to its parent compound, OTS514. This difference is not a weakness but a key differentiator in its therapeutic profile, as it contributes to a wider therapeutic window in vivo [1].

Ovarian Cancer Kinase Inhibition Drug Potency

In Vivo Efficacy and Tolerability: Oral OTS964 vs. Intravenous OTS514 in Tumor Xenograft Models

Oral administration of OTS964 achieves significant tumor growth inhibition in a triple-negative breast cancer xenograft model, with a favorable tolerability profile. In contrast, its parent compound OTS514, while effective intravenously, is associated with severe hematopoietic toxicity when administered systemically [1][2].

In Vivo Efficacy Oral Bioavailability Triple-Negative Breast Cancer

Broad Kinase Selectivity Profile: OTS964 as a Dual TOPK/CDK11 Inhibitor

OTS964 is not a single-target inhibitor. It was originally described as a potent TOPK inhibitor, but extensive profiling has revealed it to be an even more potent and relatively selective inhibitor of the cyclin-dependent kinase CDK11A [1]. This polypharmacology is a key differentiator from other TOPK inhibitors and is likely central to its mechanism of action.

Kinase Selectivity CDK11 Polypharmacology

Differential In Vivo Activity: Liposomal Formulation Overcomes Hematopoietic Toxicity

While free OTS964 administered orally shows improved tolerability over OTS514, it can still cause transient hematopoietic toxicity. A key differentiator for OTS964 is its amenability to liposomal formulation, which completely eliminates these adverse reactions and leads to complete tumor regression in xenograft models, a finding not reported for OTS514 [1].

Liposomal Formulation Toxicity Mitigation Complete Tumor Regression

Optimal Research and Industrial Application Scenarios for OTS964 Hydrochloride (CAS 1338545-07-5)


Preclinical In Vivo Efficacy Studies in Solid Tumor Models

Based on the evidence of oral bioavailability, significant tumor growth inhibition, and improved tolerability compared to OTS514 [1][2], OTS964 hydrochloride is the preferred tool compound for chronic oral dosing studies in mouse xenograft or syngeneic models of lung, breast, and other TOPK/CDK11-dependent cancers. Its favorable in vivo profile allows for sustained target engagement with minimal confounding toxicity.

Investigating the Role of CDK11 in Cancer Biology

Given its validated, high-potency inhibition of CDK11A (IC50 = 10 nM) [3], OTS964 hydrochloride is a critical reagent for dissecting CDK11 function in transcription, splicing, and cell cycle progression. It serves as a more selective and potent chemical probe for CDK11 than many other available compounds, enabling precise mechanistic studies.

Development and Evaluation of Advanced Drug Delivery Systems

The unique finding that a liposomal formulation of OTS964 completely mitigates its hematopoietic toxicity while achieving complete tumor regression [4] makes it an exemplary payload for research in nanomedicine and targeted drug delivery. Researchers can use this compound to evaluate novel nanoparticle formulations designed to improve the therapeutic index of small molecule kinase inhibitors.

Studies on Kinase Inhibitor Polypharmacology and Resistance

OTS964's dual inhibition of TOPK and CDK11 [2][3], combined with its well-documented susceptibility to ABCB1- and ABCG2-mediated resistance [5], makes it an excellent model compound for studying the complex interplay between polypharmacology, target engagement, and the evolution of drug resistance in cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for OTS964 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.